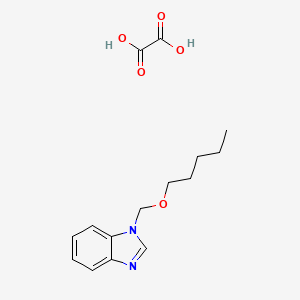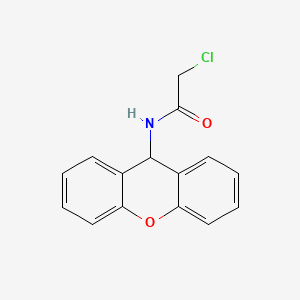
2-chloro-N-(9H-xanthen-9-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(9H-xanthen-9-yl)acetamide is a chemical compound that belongs to the class of xanthene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9H-xanthen-9-yl)acetamide typically involves the reaction of 9H-xanthen-9-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(9H-xanthen-9-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and 9H-xanthen-9-amine.
Oxidation and Reduction: The xanthene moiety can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of 9H-xanthen-9-amine and acetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced xanthene derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: :
Propiedades
Número CAS |
33564-51-1 |
|---|---|
Fórmula molecular |
C15H12ClNO2 |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
2-chloro-N-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C15H12ClNO2/c16-9-14(18)17-15-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)15/h1-8,15H,9H2,(H,17,18) |
Clave InChI |
GFPXFVPYGMUXKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
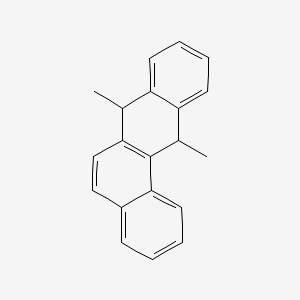
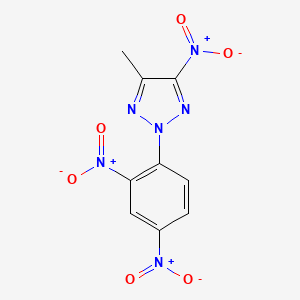
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)

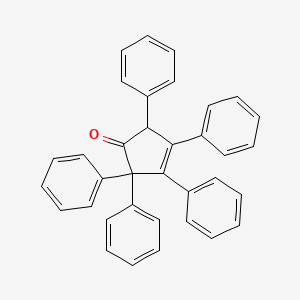
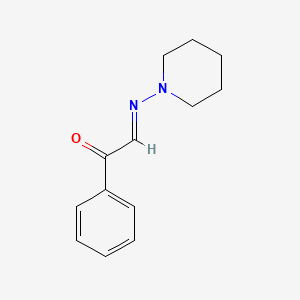
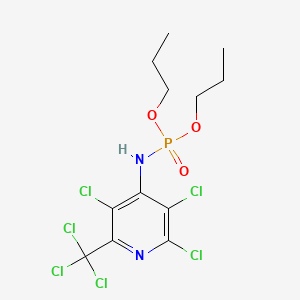
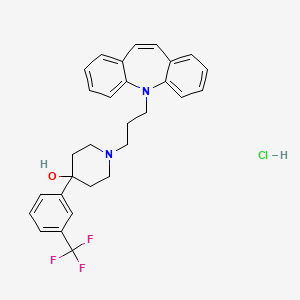
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)
